molecular formula C10H21NOS B3391336 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol CAS No. 1593943-23-7

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol

Cat. No.: B3391336
CAS No.: 1593943-23-7
M. Wt: 203.35 g/mol
InChI Key: DUPGHMJFXSAIRK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol (C₁₀H₂₁NOS) is a thiomorpholine derivative with a hydroxylated butyl chain. Its structure includes a sulfur-containing six-membered ring (thiomorpholine) substituted with two methyl groups at the 2-position and a butan-2-ol moiety at the 4-position. Key properties include:

  • Molecular Formula: C₁₀H₂₁NOS
  • SMILES: CCC(CN1CCSC(C1)(C)C)O
  • Collision Cross-Section (CCS): Predicted values range from 147.4 Ų ([M+H]⁺) to 157.1 Ų ([M+NH₄]⁺) . No literature or patent data are currently available for this compound, limiting direct application insights .

Properties

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-4-9(12)7-11-5-6-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPGHMJFXSAIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCSC(C1)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593943-23-7
Record name 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol
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Preparation Methods

The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol typically involves the reaction of thiomorpholine derivatives with butanol under specific conditions. One common synthetic route includes the use of thiomorpholine and 2,2-dimethylbutanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Substitution Reactions

The secondary alcohol group in 1-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol can undergo substitution with hydrogen halides (e.g., HBr, HCl) via S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms, depending on reaction conditions:

Key Observations:

  • S<sub>N</sub>1 Pathway :

    • Protonation of the hydroxyl group forms an oxonium ion, followed by carbocation formation .

    • The bulky 2,2-dimethylthiomorpholin-4-yl group adjacent to the carbocation may stabilize it through steric shielding or sulfur's electron-donating effects.

    • Partial racemization occurs with inversion/retention mixtures, as seen in butan-2-ol analogs .

  • S<sub>N</sub>2 Pathway :

    • Less likely due to steric hindrance from the thiomorpholine ring, but possible with strong nucleophiles (e.g., NaI in acetone).

    • Backside attack leads to inversion of configuration at the alcohol-bearing carbon .

Example Reaction:

Reagent/ConditionsProductMechanism
HBr (concentrated, aqueous)1-(2,2-Dimethylthiomorpholin-4-yl)-2-bromobutaneS<sub>N</sub>1

Elimination Reactions

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), the compound undergoes dehydration to form alkenes via E1 or E2 mechanisms.

Key Observations:

  • E1 Mechanism :

    • Protonation of the hydroxyl group generates an oxonium ion, followed by carbocation formation and deprotonation .

    • The major product follows Zaitsev’s rule , favoring the more substituted alkene .

  • E2 Mechanism :

    • Requires a strong base (e.g., KOH) and concerted elimination.

    • Steric effects from the thiomorpholine ring may influence regioselectivity .

Predicted Products:

ConditionsMajor ProductMinor Product
H<sub>2</sub>SO<sub>4</sub>, Δ1-(2,2-Dimethylthiomorpholin-4-yl)but-1-enebut-2-ene derivatives

Protection/Deprotection of the Alcohol Group

The hydroxyl group can be protected as an acetal or tosylate for synthetic applications:

  • Tosylation :

    • Reaction with tosyl chloride (TsCl) converts the alcohol to a tosylate, enhancing leaving-group ability for subsequent nucleophilic substitutions .

    • Example:
      1 2 2 Dimethylthiomorpholin 4 yl butan 2 olTsCl PyridineTosylate intermediate\text{1 2 2 Dimethylthiomorpholin 4 yl butan 2 ol}\xrightarrow{\text{TsCl Pyridine}}\text{Tosylate intermediate}

  • Acetal Formation :

    • Protection with 1,2-ethanediol or 1,3-propanediol under acid catalysis forms cyclic acetals, stabilizing the alcohol against nucleophiles .

Oxidation Reactions

The secondary alcohol can be oxidized to a ketone using agents like CrO<sub>3</sub> or KMnO<sub>4</sub>:

  • Product :

    • 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-one (confirmed by PubChem CID 115683569 ).

  • Mechanism :

    • Oxidative cleavage via proton abstraction and hydride transfer, forming a carbonyl group .

Sulfur-Specific Reactivity

The thiomorpholine ring’s sulfur atom may participate in:

  • Coordination Chemistry : Acting as a ligand for transition metals (e.g., Pd, Ni).

  • Oxidation : Sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., mCPBA) .

Mechanistic Insights and Challenges

  • Steric Effects : The thiomorpholine ring’s bulk may slow S<sub>N</sub>2 reactions but stabilize carbocations in S<sub>N</sub>1 pathways .

  • Stereochemical Outcomes : Partial racemization in substitution aligns with carbocation intermediates .

  • Regioselectivity : Dehydration favors trans-alkenes due to steric factors in the transition state .

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Table 1: Key Structural Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol C₁₀H₂₁NOS 203.34 g/mol Thiomorpholine, hydroxyl, dimethyl Sulfur-containing ring, lipophilic
Bitertanol (Agrochemical) C₂₀H₂₃N₃O₂ 337.42 g/mol Biphenyl, triazole, hydroxyl Fungicidal activity, aromatic rings
1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol C₁₀H₂₂N₂OS 218.36 g/mol Thiomorpholine, methylamine, hydroxyl Enhanced basicity, potential bioactivity
2-(Thiophen-2-ylmethylamino)butan-1-ol C₉H₁₅NOS 185.29 g/mol Thiophene, amine, hydroxyl Aromatic sulfur, positional isomer
4-(2,2-Dibromo-3,3-dimethylcyclopropyl)butan-2-ol C₉H₁₅Br₂O 323.03 g/mol Cyclopropane, bromine, hydroxyl High reactivity, strained ring

Physicochemical Properties

  • Lipophilicity: The dimethylthiomorpholine group in the target compound enhances lipophilicity compared to oxygen-containing morpholine analogs. This contrasts with Bitertanol, which has polar triazole and biphenyl groups .
  • Reactivity : Cyclopropane derivatives (e.g., 4-(2,2-dibromo-3,3-dimethylcyclopropyl)butan-2-ol) exhibit higher reactivity due to ring strain and bromine substituents, unlike the stable thiomorpholine ring in the target compound .

Biological Activity

1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its anticancer, antifungal, and cytotoxic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its morpholine ring and butanol side chain. Its molecular formula is C10H21NOSC_{10}H_{21}NOS, with a specific focus on its thiomorpholine component that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of morpholine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds showed IC50 values in the micromolar range against breast and lung cancer cells .

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
A549 (Lung)15.3

Antifungal Activity

The compound's antifungal properties have also been explored. In vitro assays revealed that it inhibits the growth of several fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these fungi were found to be significantly lower than those for standard antifungal agents .

Fungal Strain MIC (µg/mL) Reference
Candida albicans32
Aspergillus niger64

Cytotoxic Effects

Cytotoxicity assays conducted on various human cell lines indicated that this compound exhibits selective toxicity, sparing normal cells while effectively killing cancerous cells. The compound's mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Study on Anticancer Activity

In a comparative study involving multiple morpholine derivatives, this compound was shown to have superior activity against MCF-7 cells compared to other derivatives. The study utilized flow cytometry to analyze apoptotic cells and confirmed significant increases in early and late apoptosis in treated groups .

Study on Antifungal Efficacy

A separate investigation assessed the antifungal efficacy of the compound against clinical isolates of Candida. The results indicated that treatment with this compound resulted in a notable reduction in fungal load compared to untreated controls, highlighting its potential as a therapeutic agent .

Q & A

Q. What advanced analytical techniques resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks)?

  • Methodological Answer :
  • 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Isotopic Labeling : Introduce 13^{13}C or 2^{2}H labels to track specific moieties.
  • Cryogenic Probes : Enhance signal-to-noise ratios in low-concentration samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol
Reactant of Route 2
1-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol

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